3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications, including antitumor, antimicrobial, and enzyme inhibitory activities . The compound 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 2,5-dimethylbenzyl group and at position 7 with a 3-fluorophenyl moiety.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS/c1-13-6-7-14(2)16(8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNMGIDUYPSKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1105226-86-5) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C21H17FN2OS
- Molecular Weight : 364.4 g/mol
- Structural Characteristics : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the reaction of substituted thiophene and pyrimidine precursors. The methods include:
- Constructing the thiophene ring first : This approach allows for various substitutions that can enhance biological activity.
- Synthesis from pyrimidine rings : This method is less common but can yield compounds with unique properties.
Antitumor Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antitumor activity. For example:
- A study demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives showed cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM, indicating promising potential as anticancer agents .
- Another investigation highlighted that specific substitutions on the thieno[3,2-d]pyrimidine scaffold could enhance cytotoxicity against various tumor cell lines .
The proposed mechanisms for the antitumor activity of thieno[3,2-d]pyrimidines include:
- Inhibition of DNA synthesis : Compounds may interfere with DNA replication and repair processes in cancer cells.
- Induction of apoptosis : Certain derivatives promote programmed cell death in malignant cells.
Case Studies
Toxicity and Safety Profile
Initial toxicity assessments have shown that compounds based on the thieno[3,2-d]pyrimidine structure exhibit low acute toxicity in animal models. The maximum tolerated dose (MTD) was found to be between 1200 mg/kg and 1750 mg/kg . This favorable safety profile supports further development for therapeutic applications.
Scientific Research Applications
Pharmacological Applications
The thieno[3,2-d]pyrimidine derivatives have shown promise in various therapeutic areas due to their biological activities.
Antiviral Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit antiviral properties. For instance, studies have demonstrated that these compounds can inhibit reverse transcriptase (RT), a critical enzyme in the replication of retroviruses such as HIV. The specific compound discussed has been noted for its efficacy against delavirdine-resistant strains of HIV, showcasing an IC50 value of approximately 1.1 μM against resistant variants and 2.3 μM against wild-type strains .
Anticancer Properties
Thieno[3,2-d]pyrimidines have also been investigated for their anticancer potential. Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring or the substitution patterns on the phenyl groups significantly affect their potency and selectivity against various biological targets.
Case Studies
Several studies have evaluated the pharmacological properties of thieno[3,2-d]pyrimidine derivatives:
- HIV Reverse Transcriptase Inhibition : A study published in MDPI highlighted that modifications at the C-2 and N-3 positions of the pyrimidine ring significantly enhanced RT inhibitory activity compared to standard drugs like nevirapine .
- Anticancer Activity : Another investigation into a related compound demonstrated its ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Table 2: Melting Points and Yields of Analogous Compounds
- The target compound’s melting point is expected to fall between 150–250°C, influenced by the balance between the rigid 2,5-dimethylbenzyl group and the polar 3-fluorophenyl moiety.
Q & A
Q. What synthetic methodologies are most effective for constructing the thieno[3,2-d]pyrimidin-4(3H)-one core in derivatives like 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Step 1 : Reacting 2-aminothiophene-3-carboxylate derivatives with substituted benzaldehydes to form Schiff bases.
- Step 2 : Cyclizing the intermediate with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidinone ring .
- Step 3 : Introducing substituents via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Key characterization tools include ¹H/¹³C NMR for regiochemical confirmation and HRMS for molecular weight validation .
Q. How do researchers assess the in vitro biological activity of this compound, particularly in antiparasitic or anticancer studies?
Standard protocols include:
- Antiplasmodial activity : Culturing Plasmodium falciparum in human erythrocytes (RPMI 1640 medium, 5% CO₂, 1% O₂) and measuring growth inhibition via SYBR Green fluorescence .
- Anticancer activity : Using the MTT assay (Mosmann, 1983) to evaluate cytotoxicity against cancer cell lines (e.g., murine B16 melanoma or human HeLa cells) . IC₅₀ values are calculated from dose-response curves, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structural modifications to the 2,5-dimethylbenzyl and 3-fluorophenyl groups enhance target selectivity against parasitic vs. mammalian enzymes?
- Rationale : The 2,5-dimethylbenzyl group increases lipophilicity, enhancing blood-brain barrier penetration, while the 3-fluorophenyl group modulates electronic effects for enzyme binding .
- Methodology :
- SAR studies : Synthesize analogs with halogens (Cl, Br), electron-withdrawing (-NO₂), or bulky substituents (e.g., naphthyl) to probe steric and electronic tolerance .
- Enzyme assays : Compare inhibition of Plasmodium dihydrofolate reductase (DHFR) vs. human DHFR using radiometric or fluorescence-based assays .
- Molecular docking : Map binding interactions with homology models of target enzymes (e.g., PfDHFR-TS) to prioritize substituents .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Issue : High in vitro potency (e.g., IC₅₀ < 1 µM) may not translate to in vivo efficacy due to poor bioavailability or metabolic instability.
- Solutions :
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
- Pro-drug design : Mask polar groups (e.g., esterification of carboxylates) to improve oral absorption .
- Pharmacokinetic studies : Administer the compound to rodents and quantify plasma/tissue levels via LC-MS/MS to correlate exposure with efficacy .
Q. How does the compound’s thieno[3,2-d]pyrimidin-4(3H)-one scaffold influence its mechanism of action compared to classical pyrimidine analogs?
- Key differences : The fused thiophene ring enhances π-stacking with enzyme active sites (e.g., DHFR or kinase ATP-binding pockets) and improves metabolic resistance to oxidation .
- Experimental validation :
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PfDHFR) to identify critical hydrogen bonds (e.g., N1-H···Asp54) .
- Resistance studies : Serial passage of Plasmodium or cancer cells under drug pressure to identify mutations (e.g., DHFR-TS I164L) that confer resistance .
Methodological Challenges
Q. How to optimize reaction yields for introducing the 3-fluorophenyl group under Suzuki-Miyaura conditions without side-product formation?
Q. What analytical techniques are critical for confirming the regiochemistry of substituents on the thieno[3,2-d]pyrimidin-4(3H)-one core?
- ¹H NMR : Identify coupling patterns (e.g., singlet for H-2 in thiophene) and NOE correlations .
- X-ray diffraction : Resolve crystal structures to unambiguously assign substituent positions .
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR shifts to validate regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
